N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide blocks the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide has been well-tolerated and has shown minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that it may not be effective in all types of cancer, as the role of BTK varies between different types of cancer.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide. One area of research is the combination of N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their effectiveness. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide treatment. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, N-[4-(2-fluorophenoxy)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2S/c24-21-5-1-2-6-22(21)28-19-9-7-18(8-10-19)25-23(27)17-11-13-26(14-12-17)16-20-4-3-15-29-20/h1-10,15,17H,11-14,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJTNMAIKNFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.